molecular formula C16H18FNO3S2 B2721140 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034244-34-1

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Cat. No.: B2721140
CAS No.: 2034244-34-1
M. Wt: 355.44
InChI Key: AAAZEISQYGCNAS-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18FNO3S2 and its molecular weight is 355.44. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibition for Anti-inflammatory Activity

A study detailed the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, evaluating them for cyclooxygenase (COX-1/COX-2) inhibitory activities. It was found that fluorine substitution on the benzenesulfonamide moiety, alongside an electron-donating group at the 4-position of the 5-aryl ring, yielded selectivity and potency for COX-2 inhibition. This suggests potential anti-inflammatory applications (Pal et al., 2003).

Carbonic Anhydrase Inhibition for Antitumor Activity

Another study synthesized a series of benzenesulfonamides, including fluorine, hydroxy, methoxy, and trimethoxy substituents, and tested them for cytotoxicity, tumor specificity, and as carbonic anhydrase (CA) inhibitors. Some derivatives showed significant cytotoxic activities, indicating their potential as antitumor agents (Gul et al., 2016).

Photodynamic Therapy Applications

Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated promising spectroscopic, photophysical, and photochemical properties for photodynamic therapy, particularly in cancer treatment. These features underscore the compound's potential as Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Anticancer Agents Development

Aminothiazole-paeonol derivatives, including benzenesulfonamide structures, were synthesized and characterized for their anticancer effect on various cancer cell lines. Certain compounds exhibited high anticancer potential, suggesting the development of new anticancer agents for gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).

Enantioselective Fluorination

A sterically demanding electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), was introduced, enhancing the enantioselectivity of products significantly. This demonstrates the utility of fluorinated benzenesulfonamide derivatives in synthetic chemistry and pharmaceutical applications (Yasui et al., 2011).

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c1-21-14-7-6-12(11-13(14)17)23(19,20)18-16(8-2-3-9-16)15-5-4-10-22-15/h4-7,10-11,18H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAZEISQYGCNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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